N-Boc-L-methionine Dicyclohexylamine Salt
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Overview
Description
N-Boc-L-methionine Dicyclohexylamine Salt is a chemical compound used primarily in organic synthesis. It is a derivative of L-methionine, an essential amino acid, and is often used as a protecting group in peptide synthesis. The compound’s full name is N-tert-Butoxycarbonyl-L-methionine Dicyclohexylamine Salt, and it is known for its stability and ease of removal under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-L-methionine Dicyclohexylamine Salt typically involves the protection of the amino group of L-methionine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-methionine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting N-Boc-L-methionine is then reacted with dicyclohexylamine to form the dicyclohexylamine salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-Boc-L-methionine Dicyclohexylamine Salt undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, typically using strong acids like trifluoroacetic acid.
Substitution: The Boc group can be substituted with other protecting groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Trifluoroacetic acid or hydrochloric acid.
Substitution: Di-tert-butyl dicarbonate for Boc protection, and various bases like triethylamine
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: L-methionine.
Substitution: N-Boc protected derivatives.
Scientific Research Applications
N-Boc-L-methionine Dicyclohexylamine Salt is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: In the study of amino acid metabolism and protein synthesis.
Medicine: As a precursor in the synthesis of pharmaceuticals and biologically active compounds.
Industry: In the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The primary mechanism of action of N-Boc-L-methionine Dicyclohexylamine Salt involves the protection of the amino group in L-methionine. The Boc group provides steric hindrance, preventing unwanted reactions at the amino site. This allows for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, regenerating the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-lysine Dicyclohexylamine Salt: Another Boc-protected amino acid used in peptide synthesis.
N-Boc-L-alanine: A simpler Boc-protected amino acid.
Uniqueness
N-Boc-L-methionine Dicyclohexylamine Salt is unique due to the presence of the sulfur atom in the methionine side chain, which allows for additional oxidation reactions. This makes it particularly useful in studies involving sulfur-containing compounds and in the synthesis of sulfur-containing peptides .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H19NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDIPRMGDVUUQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22823-50-3 |
Source
|
Record name | N-[(tert-butoxy)carbonyl]-L-methionine, compound with dicyclohexylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.123 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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